Defensin-like peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
DKLIGSCVWGATNYTSDCNAECKRRGYKGGHCGSFWNVNCWCEE |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Agents
DLPs exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. For instance, studies have shown that recombinant DLPs can effectively combat multidrug-resistant Staphylococcus aureus and biofilms, demonstrating their potential as therapeutic agents in treating infections .
| Peptide | Pathogen Targeted | Activity |
|---|---|---|
| DLP4 | Staphylococcus aureus | Antibacterial (effective against biofilms) |
| DLP from Capsicum chinense | C. scovillei | Growth suppression (90% at 100 µg/mL) |
Cancer Therapy
Recent research indicates that defensins may enhance the immune response against tumors. They can activate T cells and macrophages, promoting anti-tumor immunity. Preclinical studies involving transgenic mouse models have explored the use of defensins in cancer treatment, showing promising results in tumor regression .
Wound Healing
DLPs have been implicated in promoting wound healing through their antimicrobial properties and ability to modulate inflammatory responses. Their application on medical instruments has been shown to provide long-lasting antibacterial activity, reducing infection rates in surgical settings .
Crop Protection
Defensin-like peptides are being explored for their potential as biopesticides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from diseases caused by phytopathogens. For example, defensin-like peptides from wheat have demonstrated antifungal activity against various plant pathogens .
| Plant Source | Pathogen Targeted | Effectiveness |
|---|---|---|
| Wheat | Fungal pathogens | Inhibition of growth |
| Capsicum chinense | C. scovillei | 90% growth suppression at 100 µg/mL |
Drug Development
With the rise of antibiotic resistance, DLPs offer a promising alternative in drug development. Their unique mechanisms of action make them less likely to induce resistance compared to traditional antibiotics . Computational tools like "DefPred" have been developed to predict and design defensins for specific therapeutic uses .
Genetic Engineering
Genetic engineering techniques are being employed to enhance the expression of defensin-like peptides in various organisms. This approach aims to increase the production of these peptides for therapeutic and agricultural applications, leveraging their natural protective roles .
Case Study 1: DLP4 Against Multidrug-Resistant Bacteria
A study demonstrated that a recombinant variant of DLP4 showed significant antibacterial efficacy against multidrug-resistant Staphylococcus aureus. The peptide was tested in vitro and in vivo using a mouse thigh infection model, where it exhibited high bactericidal efficiency and prolonged post-antibiotic effect (PAE) .
Case Study 2: Defensins in Cancer Immunotherapy
Research involving transgenic mice expressing specific defensins revealed enhanced anti-tumor responses when challenged with cancer cells. The study highlighted the role of defensins in activating various immune pathways, suggesting their potential use as immunotherapeutics in oncology .
Chemical Reactions Analysis
General Characteristics of Defensins
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Synthesis and Structure All defensins undergo a multistep synthesis, beginning with a pre-defensin containing a signal segment, pro-segment, and a mature peptide . The processing varies depending on the expression site and typically involves a fast cleavage of the signal peptide of approximately 20 amino acids, generating a pro-defensin . The pro-fragment promotes pro-defensin charge balance, helping reduce the toxicity of defensins toward eukaryotic cells .
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Cysteine Residues and Disulfide Bonds A characteristic feature of defensins is the presence of multiple cysteine residues, which form disulfide bonds crucial for their three-dimensional structure and bioactivity . The number and arrangement of these disulfide bonds vary among defensin subfamilies, such as α-defensins and β-defensins, leading to differences in their folding patterns and activity .
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Antimicrobial Mechanism Defensins typically target microbial cell membranes . Electrostatic adsorption to anionic sites on the microbial membrane, or to sugars in microbial glycoproteins or LPS, results in high local concentrations that promote defensin aggregation and multimer formation . The insertion of defensins into microbial membranes is assisted by their positive charge and the target cell's transmembrane potential. This leads to membrane disruption and channel formation, allowing intracytoplasmic entry of defensins and leakage of essential microbial components, ultimately causing irreversible cell injury .
Impact of Amino Acid Composition on Defensin Activity
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Amino Acid Composition Defensins exhibit a distinct amino acid composition compared to other antimicrobial peptides (AMPs) and non-defensin peptides . Defensins have a higher composition of certain residues such as C, D, E, N, R, T and Y compared to AMPs .
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Role of Specific Amino Acids The presence and position of specific amino acids, such as arginine, can significantly affect antimicrobial potency . For example, the four arginine residues at the N-terminus of the platypus 'intermediate' defensin-like peptide (Int-DLP) are crucial for its antimicrobial activity .
Examples of Defensin-Like Peptides and Their Activities
Comparison with Similar Compounds
Key Findings :
- DLP-1 and β-defensin-12 share a nearly identical backbone fold but differ in side-chain orientations, particularly in cationic and hydrophobic residues critical for antimicrobial activity .
- Ueq 12-1, despite low structural alignment scores (Q-score: 0.25), combines defensin-like folding with dual antimicrobial and TRPA1-potentiating functions, highlighting functional plasticity .
2.2 Functional Divergence
Key Findings :
- DLP-1’s hydrophobic core (Ile-12, Ile-27, Ala-30) and solvent-exposed residues (Phe-28, Leu-29) suggest a non-membrane-targeting mechanism, unlike β-defensin-12 .
- Evolutionary convergence is observed in defensin-like peptides: while β-defensins and ShI evolved for host defense, DLP-1 may have a unique role in platypus venom, possibly in pain induction or tissue remodeling .
2.3 Sequence and Evolutionary Insights
- Sequence Identity : DLP-1 shares <25% sequence identity with β-defensin-12 and ShI, yet structural homology suggests convergent evolution .
- Plant Defensins : Capsicum-derived Cc-Def5a (24% identity to defensins) and Arabidopsis DEFLs (defensin-like peptides) exhibit antifungal activity but lack the disulfide topology of DLP-1 .
- Invertebrate Expansion : Panusin in lobsters and strongylocins in sea urchins (Strongylocentrotus droebachiensis) reveal defensin-like peptides in invertebrates, challenging the vertebrate-centric view of defensin evolution .
Preparation Methods
Chemical Synthesis of Defensin-Like Peptides
The predominant method for preparing defensin-like peptides is solid-phase peptide synthesis (SPPS) , which allows for the stepwise assembly of peptides on a solid resin support. This method is favored for its efficiency, ability to produce peptides with high purity, and suitability for automated synthesis.
Resin Selection and Protection Schemes : The peptide synthesis begins by anchoring the C-terminal amino acid to a resin. Common resins include Wang resin (for peptide acids) and Rink amide resin (for peptide amides). The amino groups are protected using either Boc/Bzl or Fmoc/tBu strategies to prevent undesired side reactions during chain elongation.
Coupling Reagents and Conditions : Activation of amino acids is typically achieved using reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC/HOBt, or HBTU/DIEA. These reagents facilitate peptide bond formation under mild conditions.
Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) with scavengers to remove protecting groups and side-chain protections.
Example : In one study, defensin-like peptides were chemically synthesized at a specialized facility (PepTron Inc., Korea) using SPPS, followed by purification via reverse-phase HPLC.
Purification Techniques
Following synthesis, purification is critical to isolate the target defensin-like peptides from by-products and truncated sequences.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most commonly used purification technique. Peptides are separated on C18 columns using gradients of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Typical gradients range from 0% to 80% acetonitrile.
Chromatographic Parameters : Columns such as Capcell Pak C18 (4.6 × 250 mm) or DeltaPak C18 (25 × 100 mm) are employed. Elution gradients are carefully controlled to optimize separation efficiency.
Identification and Purity Assessment : Purified peptides are characterized by mass spectrometry techniques such as ESI-MS and MALDI-TOF MS to confirm molecular weight and purity. Additional methods include amino acid analysis and electrophoretic techniques like AU-PAGE.
Folding and Cyclization
Defensin-like peptides often contain multiple disulfide bonds critical for their structure and function.
Disulfide Bond Formation : After purification, peptides are reduced (e.g., with dithiothreitol) and then oxidized under controlled conditions (pH 7.8–8.0) to form correct disulfide bridges. This process can take up to 18 hours at room temperature with stirring in an open container.
Cyclization : Some defensin-like peptides, such as θ-defensins, require cyclization to form macrocyclic structures. Cyclization is typically performed in dimethyl sulfoxide (DMSO) with carbodiimide chemistry (e.g., EDC·HCl and HOBt) under nitrogen atmosphere for 18 hours in the dark.
Verification : The success of folding and cyclization is verified by RP-HPLC and mass spectrometry, ensuring the peptides have the correct oxidized and cyclic forms.
Recombinant Expression and Transcriptomic Approaches
Although chemical synthesis is predominant, recombinant DNA technology and transcriptome mining provide alternative routes for defensin-like peptide preparation, especially for discovery and expression studies.
Transcriptome Mining : Advanced bioinformatics pipelines using hidden Markov models and regular expressions identify this compound genes in transcriptome data. These sequences can then be synthesized chemically or expressed recombinantly.
Expression Systems : Recombinant expression in bacterial or eukaryotic systems allows production of defensin-like peptides with proper folding and post-translational modifications, though this method requires optimization for yield and activity.
Summary Table of Preparation Steps and Techniques
| Preparation Step | Methods / Techniques | Key Details / Conditions |
|---|---|---|
| Peptide Assembly | Solid-phase peptide synthesis (SPPS) | Boc/Bzl or Fmoc/tBu protection; HATU, DIC/HOBt, or HBTU/DIEA coupling reagents |
| Cleavage & Deprotection | Acid cleavage (e.g., TFA with scavengers) | Removes peptide from resin and side-chain protections |
| Purification | Reverse-phase HPLC (RP-HPLC) | C18 columns; water-acetonitrile gradients with 0.1% TFA; typical gradient 0–80% acetonitrile |
| Characterization | Mass spectrometry (ESI-MS, MALDI-TOF MS), AU-PAGE | Confirms peptide identity, purity, and correct molecular weight |
| Folding & Disulfide Bond Formation | Oxidation in aqueous buffer at pH 7.8–8.0 | 18 hours stirring at room temperature; reduced with DTT prior to oxidation |
| Cyclization (if required) | Chemical cyclization using EDC·HCl and HOBt in DMSO | Performed under nitrogen atmosphere, dark conditions, 18 hours at room temperature |
| Recombinant Methods | Transcriptome mining; recombinant expression | Bioinformatics pipelines for gene identification; expression in suitable host cells |
Detailed Research Findings
A 2009 study demonstrated the chemical synthesis and purification of defensin-like peptides using SPPS followed by RP-HPLC purification and mass spectrometry confirmation.
Another study on θ-defensins detailed the use of HATU activation for synthesis, followed by cleavage with reagent K, reduction with dithiothreitol, oxidation for disulfide bond formation, and cyclization using carbodiimide chemistry. The final products were purified and characterized by RP-HPLC and MALDI-TOF MS.
Transcriptome analysis in wheat utilized hidden Markov models and regular expression pipelines to identify defensin-like peptides, facilitating their subsequent synthesis or recombinant production.
Structural studies indicate that defensins often exist as dimers or multimers, which may influence their preparation and folding protocols to ensure biological activity.
Q & A
Q. What minimal metadata should accompany DLP studies to ensure reproducibility?
- Methodological Answer : Report:
- Synthesis : SPPS resin type, cleavage conditions, and oxidation protocols .
- Structural data : PDB accession codes for NMR/X-ray structures or raw NOE constraints for unpublished models .
- Assay conditions : Exact buffer compositions, cell lines, and pathogen strains used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
